molecular formula C10H15N3O2S B2392346 N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide CAS No. 1795087-56-7

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide

Cat. No.: B2392346
CAS No.: 1795087-56-7
M. Wt: 241.31
InChI Key: GNMNUWVPQQDZOP-UHFFFAOYSA-N
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Description

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide is a compound that features a pyrrolidine ring substituted with a pyridine moiety and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide typically involves the reaction of pyridine derivatives with pyrrolidine and methanesulfonamide under specific conditions. One common method involves the use of α-bromoketones and 2-aminopyridine as starting materials. The reaction proceeds through C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, resulting in the formation of the desired amide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like TBHP.

    Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.

    Substitution: The pyridine and pyrrolidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: Hydrogenation using palladium on carbon (Pd/C).

    Substitution: Electrophiles like alkyl halides and nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or pyrrolidine rings .

Scientific Research Applications

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones have similar structural features and applications.

Uniqueness

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide is unique due to the combination of the pyridine and pyrrolidine rings with the methanesulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

N-(1-pyridin-2-ylpyrrolidin-3-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-16(14,15)12-9-5-7-13(8-9)10-4-2-3-6-11-10/h2-4,6,9,12H,5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMNUWVPQQDZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCN(C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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